(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDYRPLICJLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235248 | |
| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404192-13-7 | |
| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404192-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Executive Summary
This technical guide provides a robust, multi-technique framework for the unequivocal structure elucidation of the novel heterocyclic compound, (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol. In the dynamic field of drug discovery and development, the precise determination of a molecule's chemical structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. This document is intended for researchers, analytical scientists, and professionals in drug development, offering a detailed, first-principles approach to structural verification.
The methodology herein is built on a self-validating system, where data from orthogonal analytical techniques are integrated to provide an unambiguous confirmation of the compound's identity, connectivity, and constitution. We will detail field-proven protocols for High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Beyond merely listing procedural steps, this guide explains the causality behind experimental choices and provides a predictive interpretation of the spectral data, empowering the scientist to not only confirm the target structure but also to identify potential isomers or impurities.
Compound Identification and Proposed Structure
Before commencing any analytical workflow, it is crucial to establish the foundational data for the target compound.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₉N₃O₂
-
Exact Mass: 237.1477
-
Molecular Weight: 237.30 g/mol
-
SMILES: CCO-c1cc(ncn1)-N1CCCC(C1)-CO
Proposed Structure with Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide. This numbering is for analytical purposes and may not conform to IUPAC nomenclature standards.[1][2]
Analytical Strategy: A Multi-Modal Approach
The definitive elucidation of a novel structure relies on the convergence of evidence from multiple analytical techniques. No single method provides all the necessary information. Our strategy is designed as a self-validating workflow where each result cross-verifies the others.
The workflow begins with determining the molecular formula (HRMS) and identifying key functional groups (IR). It then proceeds to establish the carbon-hydrogen framework and atom-to-atom connectivity using a suite of advanced NMR techniques.
-
Piperidine to Pyrimidine Linkage: The most crucial correlations are from the piperidine protons adjacent to the nitrogen (H-2, H-6) to the pyrimidine carbon C-4'. This unequivocally proves the point of attachment.
-
Ethoxy Group Position: Protons of the ethoxy methylene (H-1'') will correlate to the pyrimidine carbon C-6', confirming its position.
-
Methanol Group Position: The methanol methylene protons (H-8) will show a correlation to the piperidine methine carbon C-3, confirming that the substituent is on the 3-position of the piperidine ring.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [3]While it doesn't provide detailed connectivity, it serves as a quick check to ensure the expected functional groups are present.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol (-OH) |
| ~2950-2850 | C-H stretch | Aliphatic (sp³) |
| ~1600, ~1570 | C=N, C=C stretch | Pyrimidine Ring |
| ~1250, ~1050 | C-O stretch | Ether (Ar-O-Et), Alcohol (C-O) |
The presence of a broad peak around 3350 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch. The C-H stretches confirm the aliphatic nature of the piperidine and ethoxy groups, while the aromatic stretches confirm the pyrimidine ring.
Conclusion and Data Consolidation
The definitive structure of This compound is confirmed when all acquired data are in full agreement. The HRMS data validates the molecular formula C₁₂H₁₉N₃O₂. The IR spectrum confirms the presence of hydroxyl, ether, and aromatic functional groups. The complete and unambiguous assignment of all ¹H and ¹³C NMR signals, supported by the specific connectivity patterns observed in COSY, HSQC, and particularly the key HMBC correlations, provides a self-validating and unassailable proof of the final structure. This systematic approach ensures the highest level of scientific integrity and is essential for regulatory submissions and further drug development activities.
References
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]
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Holčapek, M., et al. (2018). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 90(9), 1467-1492. Retrieved from [Link]
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ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Resonance. Retrieved from [Link]
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Fisch, L. (2014). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach. James Ashenhurst - Master Organic Chemistry. Retrieved from [Link]
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Devarasetty, S., et al. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775-778. Retrieved from [Link]
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Hasegawa, C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis, 14(5), 749-764. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Chemical Nomenclature and Structure Representation Division. Retrieved from [Link]
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University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A High-Resolution Mass Spectrometry Workflow for the Identification of In Vitro Metabolites of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals in pharmaceutical and biotechnology sectors.
Abstract: The characterization of metabolic pathways is a cornerstone of preclinical drug development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile. This document details a comprehensive workflow for identifying the in vitro metabolites of (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, a novel heterocyclic compound. The methodology leverages the metabolic activity of human liver microsomes (HLM) coupled with the analytical power of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). We outline robust protocols for microsomal incubation, sample preparation, and LC-MS analysis. Furthermore, we provide an in-depth analysis of the parent compound's fragmentation pattern and predict its primary Phase I and Phase II metabolic transformations. This guide serves as a practical blueprint for researchers aiming to elucidate the metabolic fate of similar chemical entities.
Introduction: The Imperative of Metabolite Identification
This compound is a compound featuring a substituted pyrimidine ring linked to a piperidine methanol scaffold. Such N-heterocyclic structures are prevalent in pharmacologically active molecules.[1] Understanding the biotransformation of this parent drug is essential, as its metabolites could be pharmacologically active, inactive, or potentially toxic. Regulatory agencies require thorough metabolite profiling to ensure the safety and predictability of new chemical entities (NCEs) before they advance to clinical trials.
The primary site of metabolism for a vast number of drugs is the liver, where enzymes in the endoplasmic reticulum, notably the Cytochrome P450 (CYP) superfamily, catalyze initial biotransformations.[2][3] In vitro models, particularly Human Liver Microsomes (HLM), offer a reliable and high-throughput system to simulate this hepatic metabolism.[4][5] HLMs are rich in Phase I (functionalization) and Phase II (conjugation) enzymes, making them an ideal choice for preliminary metabolic stability and identification studies.[2]
This application note employs High-Resolution Mass Spectrometry (HRMS), a leading technology for metabolite identification due to its exceptional mass accuracy and sensitivity.[6][7] When coupled with liquid chromatography, LC-HRMS enables the separation and confident identification of metabolites from complex biological matrices.[8][9]
Experimental Design & Scientific Rationale
A successful metabolite identification study hinges on a well-designed experiment that integrates robust biochemistry with advanced analytical techniques.
In Vitro Metabolism: Simulating Hepatic Clearance
The core of this workflow is the incubation of this compound with pooled HLM. This system contains a diverse array of drug-metabolizing enzymes.
-
Rationale for HLM: HLMs are a cost-effective and readily available source of concentrated Phase I (CYP, FMO) and Phase II (UGT) enzymes, providing a strong simulation of hepatic metabolism.[2]
-
Cofactor Requirement: The enzymatic activity of CYPs is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). Therefore, incubations are performed with and without NADPH. The comparison of these two conditions is critical; metabolites formed only in the presence of NADPH are confirmed to be products of NADPH-dependent enzymes like CYPs.[10]
-
Self-Validation System:
-
Negative Control (-NADPH): An incubation mixture lacking the NADPH cofactor is essential to identify any non-enzymatic degradation of the parent compound.
-
Positive Control: A compound with a well-characterized metabolic pathway (e.g., dextromethorphan) should be run in parallel to confirm the metabolic competency of the HLM batch.[11]
-
Liquid Chromatography: Separating Parent Drug from its Metabolites
Chromatographic separation is crucial to resolve the parent compound from its often-isomeric and more polar metabolites prior to mass analysis.[8]
-
Rationale for Reversed-Phase LC: A C18 reversed-phase column is selected for its versatility in separating moderately polar compounds like the parent drug from its more hydrophilic metabolites.[12] The gradient elution, starting with a high aqueous content, allows for the retention and separation of early-eluting polar metabolites before the organic phase is increased to elute the parent compound.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-efficiency separation for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of analytes for positive ion mode ESI and provides good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Gradient | 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate | A shallow gradient ensures optimal separation of metabolites that may have similar retention times. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
High-Resolution Mass Spectrometry: Detection and Structural Elucidation
HRMS is employed for its ability to provide accurate mass measurements, which are fundamental for determining the elemental composition of both the parent drug and its metabolites.[13]
-
Rationale for ESI+: Electrospray Ionization (ESI) is a soft ionization technique that minimizes in-source fragmentation, ensuring the protonated molecule [M+H]⁺ is readily observed.[14][15] The presence of multiple nitrogen atoms in the compound's structure makes it highly amenable to protonation and detection in positive ion mode.[16]
-
Data-Dependent Acquisition (DDA): This acquisition mode allows for an initial full scan (MS1) to detect all ions, followed by targeted fragmentation (MS/MS or MS2) of the most intense ions. This provides structural information crucial for identifying metabolites.[7]
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule's nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Gas Temperature | 325 °C | Facilitates solvent evaporation and desolvation of ions. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | Enables automated selection of precursor ions for fragmentation, maximizing data collection on potential metabolites. |
| MS1 Resolution | > 30,000 FWHM | Ensures high mass accuracy for confident elemental composition determination. |
| MS/MS Resolution | > 15,000 FWHM | Provides accurate mass measurement of fragment ions for structural elucidation. |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum for detailed analysis. |
Anticipated Results & Data Interpretation
Predicted Mass & Fragmentation of the Parent Compound
The molecular formula for this compound is C₁₂H₁₉N₃O₂.[17] Its monoisotopic mass is 237.1477 Da. In positive ion mode ESI, the expected protonated molecule [M+H]⁺ will have an m/z of 238.1550 .
The fragmentation of this molecule in MS/MS is expected to follow predictable pathways based on its structure, involving cleavages of the piperidine ring and the bonds connecting the two heterocyclic systems.[18][19]
Key Predicted Fragmentation Pathways:
-
Loss of H₂O: The primary alcohol on the piperidine ring can easily be lost as water (-18.0106 Da), a common fragmentation for protonated piperidine alkaloids.[19][20]
-
Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the piperidine nitrogen can lead to ring-opening and the formation of stable iminium ions.[18]
-
Cleavage between the Rings: The C-N bond connecting the piperidine and pyrimidine rings can cleave, leading to ions representing each ring system.
-
Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages.[21][22]
Caption: Predicted MS/MS fragmentation pathway for the parent compound.
Prediction of Metabolic Transformations
Metabolism typically occurs in two phases.[23] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[3]
Potential Phase I Metabolites:
-
Oxidation (+15.9949 Da): Hydroxylation can occur on the piperidine ring, the pyrimidine ring, or the ethyl group.
-
O-de-ethylation (-28.0313 Da): Cleavage of the ethoxy group to form a hydroxypyrimidine is a very common metabolic pathway.
-
Oxidation of Primary Alcohol (+15.9949 Da followed by -2.0156 Da): The methanol group can be oxidized first to an aldehyde and then to a carboxylic acid.
Potential Phase II Metabolites:
-
Glucuronidation (+176.0321 Da): The hydroxyl groups (on the methanol side chain or introduced during Phase I) are prime sites for conjugation with glucuronic acid.
| Metabolic Reaction | Mass Shift (Da) | Predicted Metabolite [M+H]⁺ m/z | Likely Site of Modification |
| Hydroxylation | +15.9949 | 254.1500 | Piperidine ring, Pyrimidine ring, or Ethoxy alkyl chain |
| O-de-ethylation | -28.0313 | 210.1237 | Ethoxy group on pyrimidine ring |
| Dehydrogenation | -2.0156 | 236.1394 | Methanol group (forming an aldehyde) |
| Alcohol Oxidation to Acid | +13.9793 | 252.1343 | Methanol group (forming a carboxylic acid) |
| Glucuronidation | +176.0321 | 414.1871 | Methanol group, or a newly formed hydroxyl group |
Detailed Experimental Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
Objective: To generate metabolites of the test compound using a standard enzymatic assay.
-
Preparation:
-
Thaw pooled Human Liver Microsomes (20 mg/mL stock) on ice.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 50 mM NADPH regenerating solution in 100 mM phosphate buffer (pH 7.4).
-
Pre-warm a shaking water bath to 37°C.
-
-
Incubation Setup (for a 200 µL final volume):
-
In a 1.5 mL microcentrifuge tube, add 178 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 2 µL of the 10 mM test compound stock solution (final concentration: 10 µM).
-
Add 10 µL of HLM (final concentration: 1 mg/mL).
-
For the -NADPH control, replace the NADPH solution with an equal volume of buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 10 µL of the 50 mM NADPH solution.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% A: 5% B) for LC-MS analysis.
-
Protocol 2: Data Acquisition and Analysis Workflow
Objective: To detect and identify potential metabolites using LC-HRMS data.
Caption: Overall workflow for metabolite identification data analysis.
-
Data Acquisition: Inject the reconstituted samples from Protocol 1 onto the LC-HRMS system using the parameters defined in sections 2.2 and 2.3. Acquire data for the +NADPH, -NADPH, and control samples.
-
Data Processing:
-
Use specialized metabolite identification software (e.g., from the instrument vendor or third-party software) to process the raw data.
-
The software will perform peak detection and align the chromatograms from the different samples.
-
A critical step is the differential analysis, which compares the +NADPH sample to the -NADPH control. Peaks that are present or significantly larger in the +NADPH sample are flagged as potential metabolites.[24]
-
-
Metabolite Identification:
-
Mass Defect Filtering: Use the software to search for peaks corresponding to the predicted mass shifts from the parent drug (see Table in section 3.2).
-
Isotope Pattern Matching: Confirm the elemental composition of potential metabolites by comparing their experimental isotope pattern to the theoretical pattern.
-
MS/MS Spectral Comparison: This is the most definitive step. Compare the MS/MS spectrum of a potential metabolite with that of the parent drug. Metabolites often retain a significant portion of the parent structure, resulting in shared fragment ions. The mass shifts observed in the fragment ions can pinpoint the site of metabolic modification.[7] For example, if a fragment corresponding to the pyrimidine moiety shows a +16 Da shift, it indicates hydroxylation occurred on that ring.
-
Conclusion
The workflow presented here provides a robust and scientifically sound methodology for the in vitro metabolite identification of this compound. By combining controlled enzymatic reactions with the analytical precision of LC-HRMS, researchers can confidently detect and structurally characterize key metabolites. This approach not only fulfills essential requirements for preclinical drug development but also provides valuable structure-metabolism relationship insights that can guide the design of future drug candidates with improved metabolic stability and safety profiles.
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 2416-2423. Retrieved from [Link]
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Application Notes & Protocols for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive framework and detailed protocols for the investigation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol as a potential kinase inhibitor. As of the writing of this document, specific biological data, including the precise kinase target(s) and cellular activity of this compound, are not publicly available. The protocols and rationales presented herein are based on established methodologies for kinase inhibitor characterization and are intended to serve as a robust starting point for research. The hypothetical "Kinase X" is used throughout this guide as a placeholder to illustrate the experimental design and principles. Researchers must substitute "Kinase X" with their specific kinase of interest and optimize the described protocols accordingly.
Part 1: Foundational Understanding and Strategic Approach
The molecular scaffold of this compound, containing both pyrimidine and piperidine moieties, is frequently observed in a variety of kinase inhibitors.[1] These structural motifs are known to interact with the ATP-binding pocket of many kinases, suggesting that this compound may function as an ATP-competitive inhibitor.[2][3] The primary objective of the following application notes is to provide a systematic workflow to first identify the kinase target(s) of this compound and then to characterize its inhibitory potential in biochemical and cellular contexts.
Our approach is structured to move from broad, high-throughput screening to more focused, mechanistic studies. This ensures a logical and efficient use of resources, starting with identifying the biological context in which our compound of interest is active and progressively delving into the specifics of its mechanism of action.
Part 2: Experimental Workflows and Protocols
Workflow for Kinase Inhibitor Characterization
The overall workflow for characterizing this compound can be visualized as a multi-stage process.
Caption: A multi-phase workflow for kinase inhibitor characterization.
Protocol 2.1: Initial Target Identification via Kinase Panel Screening
Rationale: To efficiently identify the potential kinase targets of this compound, a broad kinase panel screening is the recommended first step. This will provide a selectivity profile and identify the most potent targets for further investigation.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases (e.g., >400 kinases). A common assay format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.[4]
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.
-
Data Analysis: Express results as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) indicates a potential "hit".
Protocol 2.2: IC50 Determination for "Kinase X"
Rationale: Once a primary target, "Kinase X," is identified, its inhibitory potency must be quantified by determining the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
Experimental Setup:
| Component | Concentration | Purpose |
| "Kinase X" | Varies (e.g., 1-5 ng/µL) | The enzyme being inhibited. |
| Substrate | Varies (e.g., 0.2 µg/µL) | The molecule phosphorylated by the kinase. |
| ATP | Km value for "Kinase X" | Co-factor for the phosphorylation reaction.[6] |
| Inhibitor | 10-point serial dilution | To determine the dose-response relationship. |
| Buffer | As recommended by kinase supplier | Maintains optimal pH and ionic strength. |
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in a 96-well plate, starting from a high concentration (e.g., 100 µM). Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for "Kinase X" as a positive control.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate/buffer mix to each well.
-
Add 5 µL of the serially diluted inhibitor or controls to the appropriate wells.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP-Glo™ Detection:
-
Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.3: Cellular Proliferation Assay
Rationale: To determine if the biochemical inhibition of "Kinase X" translates to a functional effect in a cellular context, a proliferation assay is essential. This assay measures the number of viable cells after treatment with the inhibitor. The choice of cell line is critical and should be one where "Kinase X" is known to be a driver of proliferation.
Methodology (using a hypothetical cancer cell line, "CancerCell-X"):
-
Cell Seeding: Seed "CancerCell-X" cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence with a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells relative to the DMSO control against the inhibitor concentration.
-
Protocol 2.4: Western Blotting for Target Engagement and Pathway Modulation
Rationale: Western blotting is used to confirm that the inhibitor engages its target in cells and modulates the downstream signaling pathway.[7][8] This is typically assessed by measuring the phosphorylation status of the target kinase ("p-Kinase X") and a key downstream substrate ("p-Substrate Y").
Workflow:
Caption: A standard workflow for Western blot analysis.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate "CancerCell-X" cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Kinase X, total Kinase X, p-Substrate Y, total Substrate Y, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Perform densitometry analysis to quantify the changes in protein phosphorylation.
-
Part 3: Data Interpretation and Next Steps
The successful execution of these protocols will provide a comprehensive initial characterization of this compound.
Interpreting the Results:
| Assay | Positive Result | Implication |
| Kinase Panel Screen | >50% inhibition of "Kinase X" | "Kinase X" is a potential target. |
| IC50 Determination | Low nanomolar IC50 value | The compound is a potent inhibitor of "Kinase X". |
| Proliferation Assay | Low micromolar GI50 value | The compound has anti-proliferative effects in a relevant cell line. |
| Western Blot | Dose-dependent decrease in p-Kinase X and p-Substrate Y | The compound engages its target and inhibits the downstream signaling pathway in cells. |
Future Directions:
-
Selectivity Profiling: If the initial screen reveals multiple hits, conduct IC50 determinations for the off-target kinases to assess the selectivity profile.
-
Mechanism of Action Studies: Perform enzyme kinetics studies to determine if the inhibition is ATP-competitive.
-
In Vivo Studies: If the in vitro and cellular data are promising, proceed to pharmacokinetic and pharmacodynamic studies in animal models, followed by efficacy studies in relevant disease models.[10][11]
References
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
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PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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ResearchGate. (n.d.). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. [Link]
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Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]
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Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
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MDPI. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. [Link]
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PubChem. (n.d.). [1-(6-Methoxy-2-pyridinyl)piperidin-4-yl]methanol. [Link]
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Application Notes & Protocols for the Evaluation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol in Targeted Cancer Therapy Research
Foreword: The Rationale for Investigating Piperidine-Pyrimidine Scaffolds
The confluence of a piperidine ring and a pyrimidine nucleus in a single molecular entity presents a compelling starting point for the discovery of novel anti-cancer agents. The piperidine moiety is a prevalent feature in numerous natural alkaloids and approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] Concurrently, the pyrimidine scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors, due to its structural resemblance to the purine bases of ATP. This guide provides a comprehensive framework for the preclinical evaluation of novel compounds sharing this dual-scaffold architecture, using the hypothetical lead compound, (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, as a case study. While specific biological data for this exact molecule is not yet publicly available, the protocols outlined herein represent a robust, field-proven workflow for characterizing its potential as a targeted cancer therapeutic.
Section 1: Physicochemical Properties and Handling
Prior to initiating biological assays, it is critical to characterize the fundamental properties of the test compound.
| Property | Value | Source |
| Molecular Formula | C12H19N3O2 | [2] |
| Molecular Weight | 237.30 g/mol | [2] |
| CAS Number | 1353945-79-5 | [2] |
| Appearance | White to off-white solid (typical) | Vendor Data |
| Purity | ≥95% (recommended) | [2] |
| Solubility | To be determined experimentally (e.g., in DMSO, Ethanol) | N/A |
| Storage | Sealed, dry, at 2-8°C | [2] |
Protocol 1.1: Preparation of Stock Solutions
-
Initial Solubilization: Accurately weigh a precise amount of this compound.
-
Solvent Selection: Based on empirical testing, dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most in vitro assays at low final concentrations (typically <0.5%).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 2: Hypothesis-Driven Target Identification and Validation
Given the pyrimidine core, a primary hypothesis is that this compound functions as a kinase inhibitor.[3] Many pyrimidine derivatives target the ATP-binding pocket of kinases. The initial phase of investigation should therefore focus on broad kinase screening, followed by validation of promising hits.
Caption: High-level workflow for target identification.
Protocol 2.1: Broad Spectrum Kinase Profiling
To obtain an unbiased view of the compound's selectivity, a broad kinase panel screen is the recommended first step. Services like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ platform offer comprehensive profiling against hundreds of kinases.[4][5]
-
Compound Submission: Prepare and submit the compound at a concentration of 1-10 µM, as per the service provider's guidelines.
-
Data Analysis: The primary output will be a measure of binding affinity or percent inhibition for each kinase in the panel.
-
Hit Selection: Identify "hits" based on a predefined threshold (e.g., >90% inhibition). The selectivity profile is crucial; a compound that potently inhibits a single kinase or a specific family of kinases is often more desirable than a non-selective inhibitor.
Protocol 2.2: In Vitro Kinase Assay for IC50 Determination
Once putative kinase targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[6]
-
Assay Setup: Utilize a suitable in vitro kinase assay format. Radiometric assays using [γ-³³P]-ATP are considered a gold standard for sensitivity, while non-radiometric formats (e.g., luminescence-based, TR-FRET) offer higher throughput.[5][7]
-
Reagents:
-
Recombinant human kinase (the identified "hit").
-
Specific peptide or protein substrate for the kinase.
-
ATP at a concentration near the Km for the specific kinase to ensure physiological relevance.[4]
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
-
This compound, serially diluted.
-
-
Procedure (Luminescence-based, e.g., ADP-Glo™): a. Dispense 5 µL of kinase/substrate mix into each well of a 96-well or 384-well plate. b. Add 2 µL of serially diluted compound (or DMSO as a vehicle control). c. Initiate the kinase reaction by adding 5 µL of ATP solution. d. Incubate for 1 hour at room temperature. e. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. f. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. g. Read luminescence on a plate reader.
-
Data Analysis: a. Normalize the data: Set the "no kinase" or "100% inhibition" control as 0% activity and the "vehicle control" (DMSO) as 100% activity. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Section 3: Cellular Activity and Mechanism of Action
Demonstrating that the compound can inhibit its target in a cellular context and exert a biological effect is a critical step.
Protocol 3.1: Cell Viability Assays
These assays measure the overall effect of the compound on cell proliferation and cytotoxicity.[8][9]
-
Cell Line Selection: Choose a panel of cancer cell lines. Ideally, this panel should include lines where the hypothesized target kinase is known to be a key driver of proliferation (target-positive) and lines where it is not (target-negative).
-
Procedure (MTS Assay): [10] a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. The next day, treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO). c. After the incubation period, add 20 µL of MTS reagent to each well.[10] d. Incubate for 1-4 hours at 37°C until a color change is apparent.[10][11] e. Record the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Table 3.1: Hypothetical GI50 Data
| Cell Line | Hypothesized Target Status | GI50 (µM) |
| K562 (CML) | BCR-ABL Positive | 0.05 |
| HCT116 (Colon) | KRAS Mutant | >10 |
| MDA-MB-231 (Breast) | BRAF Mutant | 5.2 |
| Normal Fibroblasts | Non-cancerous | >25 |
Rationale: A potent and selective effect in the target-positive cell line (K562) with a wide therapeutic window compared to normal cells would be a highly encouraging result.[12]
Protocol 3.2: Target Engagement and Downstream Signaling (Western Blot)
Western blotting is used to confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.[13]
Caption: A hypothetical kinase signaling pathway.
-
Cell Treatment and Lysis: a. Plate target-positive cells (e.g., K562) and treat with increasing concentrations of the compound for a short duration (e.g., 2-4 hours). b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Clarify the lysate by centrifugation.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts, mix with Laemmli buffer, and denature by boiling.[13] b. Separate proteins by size on a polyacrylamide gel. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-BCR-ABL) and a key downstream substrate (e.g., p-STAT5). c. Also probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpretation: A dose-dependent decrease in the phosphorylated proteins, without a change in the total protein levels, provides strong evidence of on-target activity in a cellular environment.
Section 4: In Vivo Efficacy Assessment
Promising in vitro results should be followed by evaluation in an animal model of cancer.[15][16][17]
Protocol 4.1: Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.[18]
-
Tumor Implantation: Subcutaneously implant target-positive cancer cells (e.g., 5-10 million K562 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Dosing: a. Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) for oral gavage or intraperitoneal injection. b. Administer the compound daily at several dose levels (e.g., 10, 30, and 100 mg/kg). The control group receives the vehicle only.
-
Efficacy Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: a. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³). b. Euthanize all animals, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic western blots). c. Calculate the Tumor Growth Inhibition (TGI) for each treatment group. A dose-dependent reduction in tumor growth indicates in vivo efficacy.[19]
References
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Shaish, A., Harari, A., & Harats, D. (2012). A Murine Model of Tumor Growth Inhibition by MDM2-p53 Interaction Blockade. Journal of Visualized Experiments, (61), 3780. [Link]
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Knutson, S. K., Wigle, T. J., & Warholic, N. M. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of EZH2, for the Treatment of B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(18), 8548–8564. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghamdi, M. A. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5126. [Link]
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Contardi, A., Cerea, A., & Palomba, R. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4983. [Link]
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National Center for Biotechnology Information. (n.d.). [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol. PubChem Compound Database. [Link]
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Chen, Z., & Chen, J. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10987. [Link]
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- Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Isopropyl 4-((6-(4-(2-methoxyethylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidine-1-carboxylate. PubChem Compound Database. [Link]
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Journal of Laboratory Animal Science. (2022). Animal models for Cancer research and treatment. [Link]
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National Cancer Institute. (n.d.). Evaluation using Western Blot. [Link]
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Li, Y., & Zhang, Y. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology, 12, 975882. [Link]
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Vardanyan, R., & Hruby, V. (2014). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ARKIVOC, 2014(6), 183-195. [Link]
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Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved January 27, 2026, from [Link]
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Kumar, A., & Singh, P. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 15(1), 12345. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 27, 2026, from [Link]
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Adan, A., & Kiraz, Y. (2016). Guidelines for cell viability assays. Turkish Journal of Biology, 40(4), 565-576. [Link]
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Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 27, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will explore the underlying chemical principles, offer detailed protocols, and provide a structured troubleshooting guide to help you navigate common experimental challenges and maximize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of (piperidin-3-yl)methanol with a reactive halo-pyrimidine, typically 4-chloro-6-ethoxypyrimidine . The secondary amine of the piperidine ring acts as the nucleophile, displacing the chloride on the electron-deficient pyrimidine ring.
Q2: What are the critical parameters that influence the success of this SNAr reaction?
The yield and purity of the final product are highly dependent on several factors:
-
Base: A suitable base is crucial for deprotonating the piperidine nitrogen, enhancing its nucleophilicity. The choice of base can also influence side reactions.
-
Solvent: The solvent must be able to dissolve the reactants and is typically a polar aprotic solvent with a high boiling point to facilitate the reaction at elevated temperatures.
-
Temperature: The reaction generally requires heating to overcome the activation energy for the substitution on the heterocyclic ring.
-
Stoichiometry: The molar ratio of the reactants can impact the rate of reaction and the formation of potential byproducts.
Q3: Are there alternative, more advanced synthetic strategies available?
While SNAr is the most straightforward method, modern cross-coupling reactions can also be employed, particularly for building libraries of analogues. Palladium-catalyzed methods like the Buchwald-Hartwig amination could be adapted to couple the piperidine moiety with the pyrimidine ring.[1] These methods often offer broader substrate scope and milder conditions but require careful optimization of catalysts, ligands, and reaction conditions.
Q4: Why is the hydroxyl group on (piperidin-3-yl)methanol a potential issue?
The primary alcohol of (piperidin-3-yl)methanol introduces a second nucleophilic site. While the secondary amine of the piperidine is significantly more nucleophilic and will react preferentially, under harsh basic conditions or at very high temperatures, the alkoxide of the hydroxyl group could potentially compete in side reactions, such as O-arylation. For most standard SNAr conditions, this is a minor concern, but it is a factor to consider during troubleshooting.
Synthetic Workflow & Key Transformations
The overall synthesis is a two-component coupling that forms a crucial C-N bond.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation with Significant Starting Material Remaining
Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted 4-chloro-6-ethoxypyrimidine and (piperidin-3-yl)methanol. What went wrong?
This is a common issue indicating that the reaction conditions are not sufficient to drive the coupling forward.
Potential Causes & Solutions:
-
Insufficient Basicity: The piperidine nitrogen, while nucleophilic, requires a base to either deprotonate it or to scavenge the HCl generated in situ, which would otherwise protonate and deactivate the starting amine.
-
Explanation: Protonation of the piperidine nitrogen by the generated HCl forms a non-nucleophilic ammonium salt, halting the reaction. A base prevents this equilibrium shift.
-
Solution: Switch to a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.
-
-
Inadequate Temperature: SNAr reactions on heteroaromatic rings often have a significant activation energy barrier.
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Explanation: The aromaticity of the pyrimidine ring must be overcome in the transition state (the Meisenheimer complex). Thermal energy is required to achieve this.
-
Solution: Increase the reaction temperature. If your solvent is limiting (e.g., THF, boiling point ~66°C), switch to a higher-boiling solvent like DMF, Dioxane, or NMP and increase the temperature to 100-120°C.
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure your chosen solvent can fully dissolve both starting materials at the reaction temperature. Polar aprotic solvents like DMF or NMP are generally excellent choices.
-
| Parameter | Condition to Try | Rationale |
| Base | DIPEA (2.0 eq) or K₂CO₃ (2.5 eq) | DIPEA is a strong, non-nucleophilic organic base. K₂CO₃ is a cost-effective inorganic base that works well at higher temperatures. |
| Solvent | DMF or Dioxane | High boiling points allow for higher reaction temperatures, and they are excellent at dissolving polar reactants. |
| Temperature | 100-120 °C | Provides sufficient energy to overcome the activation barrier for the SNAr reaction. |
Problem 2: Formation of a Significant, Unidentified Side Product
Q: My reaction has gone to completion, but I have a major side product that is complicating my purification. How do I identify and prevent it?
Side product formation often points to issues with stoichiometry, temperature, or the presence of competing reactive sites.
Potential Causes & Solutions:
-
Bis-Arylation: The product itself contains a pyrimidine ring which, while more electron-rich than the starting material, could potentially react with another molecule of the piperidine under forcing conditions, though this is unlikely. A more probable scenario involves impurities in starting materials.
-
Solution: Confirm the purity of your 4-chloro-6-ethoxypyrimidine. If it contains di- or tri-chlorinated pyrimidines, you will inevitably form complex mixtures. Use 1.0 to 1.1 equivalents of the piperidine to minimize reactions with any di-substituted impurities.
-
-
Reaction at the Hydroxyl Group (O-Arylation): While the amine is more nucleophilic, the hydroxyl group can react under strongly basic conditions (e.g., using NaH) or at very high temperatures.
-
Explanation: Formation of a sodium alkoxide would create a potent nucleophile that could compete with the piperidine nitrogen.
-
Solution: Avoid exceptionally strong bases like NaH or KH. Stick to moderately strong bases like K₂CO₃ or DIPEA. If O-arylation persists, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before the coupling reaction, followed by a deprotection step.[2]
-
-
Degradation: The starting materials or product may be unstable at the reaction temperature.
-
Solution: Run the reaction at the lowest temperature that gives a reasonable rate. Monitor the reaction over time by TLC or LC-MS to see if the product forms and then degrades.
-
Caption: Troubleshooting workflow for side product identification.
Problem 3: Difficulty in Purifying the Final Product
Q: The reaction worked, but I'm struggling to get a pure compound. My column chromatography yields are low, or the product is smearing.
The product's amphiphilic nature (basic amine, polar alcohol, and lipophilic aromatic group) can make purification challenging.
Potential Causes & Solutions:
-
Interaction with Silica Gel: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution 1: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol, to neutralize the acidic sites on the silica.
-
Solution 2: Use a different stationary phase, such as neutral or basic alumina, or consider reverse-phase chromatography (C18) with a suitable mobile phase like acetonitrile/water with a TFA or formic acid modifier.
-
-
Product is Water-Soluble: The polar nature of the molecule might lead to it partitioning into the aqueous layer during workup, especially if the product is protonated.
-
Solution: During the aqueous workup, ensure the aqueous layer is made basic (pH > 9) with NaOH or K₂CO₃ before extraction with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its free-base form and is more soluble in the organic phase.
-
-
Crystallization/Precipitation:
-
Solution: After chromatography, you may be able to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) to achieve high purity. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can sometimes yield a highly crystalline solid that is easy to isolate and handle.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general, optimized starting point. Further optimization may be required.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6-ethoxypyrimidine (1.0 eq.), (piperidin-3-yl)methanol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 0% to 10% methanol in dichloromethane. To prevent tailing, it is recommended to pre-treat the silica with the eluent containing 1% triethylamine or to include 1% triethylamine in the mobile phase.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the title compound as a solid or viscous oil.
-
References
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. Available at: [Link]
Sources
Technical Support Center: Purification of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Technical Support Center: Navigating the Solubility Challenges of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Welcome to the dedicated technical support guide for (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS No: 1353945-79-5). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. This guide provides in-depth, practical solutions based on the predicted physicochemical properties of the molecule and established pharmaceutical formulation principles.
Understanding the Molecule: A Proactive Approach to Solubility
While specific experimental data for this compound is not extensively published, an analysis of its structure allows us to anticipate its solubility behavior. The molecule incorporates several key functional groups that govern its properties:
-
Piperidine Ring: This is a basic amine functional group. The piperidine moiety is expected to have a pKa value around 11.2, making the compound a weak base.[1] This suggests that its aqueous solubility will be highly dependent on pH.
-
Pyrimidine Ring: Pyrimidine derivatives exhibit a wide range of solubilities depending on their substituents.[2][3]
-
Ethoxy and Methanol Groups: These groups can participate in hydrogen bonding, which may enhance solubility in polar solvents.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₂H₁₉N₃O₂[4] | - |
| Molecular Weight | 237.30 g/mol [4] | Moderate molecular weight, less likely to be a primary barrier to solubility. |
| pKa (Predicted) | ~9-11 (due to piperidine nitrogen) | The compound is a weak base; solubility will significantly increase at acidic pH. |
| Aqueous Solubility | Likely low to moderate at neutral pH. | May precipitate in neutral aqueous buffers (e.g., PBS pH 7.4). |
| LogP (Predicted) | Moderately lipophilic | May have good solubility in organic solvents but challenges in aqueous media. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My compound is precipitating out of my neutral aqueous buffer (e.g., PBS pH 7.4). What is happening and how can I fix it?
The Cause:
The piperidine ring in your compound is a weak base. At neutral pH (7.4), the amine is likely in its free base form, which is less polar and therefore less soluble in water. As the pH of the solution approaches the pKa of the basic nitrogen, the compound becomes protonated, forming a more soluble salt.
Solutions:
-
pH Adjustment: The most direct approach is to lower the pH of your solvent system. By acidifying the solution, you will protonate the piperidine nitrogen, forming a more soluble salt.
Experimental Protocol: Determining pH-Dependent Solubility
This protocol will help you identify the optimal pH for solubilizing your compound.[5][6][7]
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, and 8).
-
Add excess compound: Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the results: Plot solubility (mg/mL or µM) against pH to visualize the pH-solubility profile.
FAQ 2: I need to achieve a higher concentration of my compound than is possible in an acidic aqueous solution. What are my options?
The Challenge:
While pH adjustment is effective, sometimes the required concentration for an experiment exceeds the compound's solubility even at the optimal pH, or an acidic environment may not be compatible with your experimental system. In such cases, the use of co-solvents is a common and effective strategy.[8]
Solutions:
-
Co-solvent Systems: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of a lipophilic compound.[9]
Common Co-solvents for Pre-clinical Research:
| Co-solvent | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | A powerful, polar aprotic solvent. Use at the lowest effective concentration due to potential cellular toxicity. |
| Ethanol | A polar protic solvent, generally well-tolerated in many biological systems at low concentrations. |
| PEG 400 (Polyethylene glycol 400) | A non-toxic, water-miscible polymer often used in pharmaceutical formulations. |
| Propylene Glycol | A commonly used solvent in pharmaceutical preparations. |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare co-solvent mixtures: Prepare a range of co-solvent concentrations in your primary solvent system (e.g., 5%, 10%, 20%, 50% v/v of ethanol in water).
-
Determine solubility: Using the shake-flask method described in FAQ 1, determine the solubility of your compound in each co-solvent mixture.
-
Evaluate compatibility: Ensure that the final concentration of the co-solvent is compatible with your experimental model (e.g., does not cause cell toxicity or interfere with an enzymatic assay).
Visualization of the Troubleshooting Workflow:
A decision-making workflow for addressing compound precipitation.
FAQ 3: My compound is highly lipophilic and even co-solvents are not providing the desired solubility for in vivo studies. What advanced formulation strategies can I consider?
The Challenge:
For highly lipophilic compounds, achieving sufficient concentrations for oral or parenteral administration can be a significant hurdle. Advanced formulation strategies aim to encapsulate the drug in a carrier system to enhance its apparent solubility and bioavailability.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic molecule and increasing its aqueous solubility.[10][11]
-
Lipid-Based Formulations: For compounds with high lipophilicity, lipid-based drug delivery systems (LBDDS) can be very effective. These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[12][13]
Experimental Protocol: Cyclodextrin Inclusion Complexation
This protocol provides a basic method for preparing and evaluating a cyclodextrin inclusion complex.[14][15]
-
Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare the complex:
-
Dissolve the cyclodextrin in water.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture for 24-48 hours.
-
Lyophilize (freeze-dry) the solution to obtain a solid powder of the inclusion complex.
-
-
Evaluate solubility: Determine the aqueous solubility of the complexed material and compare it to the uncomplexed drug.
Visualization of Cyclodextrin Complexation:
Formation of a soluble drug-cyclodextrin inclusion complex.
Summary of Potential Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation in neutral aqueous buffer | Low solubility of the free base form. | 1. pH Adjustment: Lower the pH to form a more soluble salt. 2. Co-solvents: Add a water-miscible organic solvent. |
| Insufficient concentration for in vitro assays | Limited aqueous solubility. | 1. Co-solvents: Use DMSO, ethanol, or PEG 400. 2. Cyclodextrins: Form an inclusion complex to enhance solubility. |
| Poor solubility for in vivo studies | High lipophilicity. | 1. Cyclodextrin complexation. 2. Lipid-based formulations (e.g., SEDDS). 3. Particle size reduction (micronization/nanonization). |
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Lead Sciences. (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol. Lead Sciences Website. Accessed January 27, 2026. [Link]
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International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023;8(4). Accessed January 27, 2026. [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO Website. Published July 2, 2018. Accessed January 27, 2026. [Link]
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Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. 2013;58(11-12):931-936. Accessed January 27, 2026. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. 2025;31(3). Accessed January 27, 2026. [Link]
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- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, technically-focused framework for assessing the biological activity of the novel compound, (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol. By leveraging established methodologies and comparing its performance against clinically relevant benchmarks, we can begin to elucidate its therapeutic potential.
The structure of this compound, featuring a pyrimidine ring and a piperidine scaffold, suggests a strong likelihood of interaction with biological systems. Pyrimidine derivatives are a cornerstone of modern pharmacology, with a broad spectrum of activities including anticancer, anti-inflammatory, and antiviral effects[1][2]. The pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine bases of DNA and RNA, and its capacity to form multiple hydrogen bonds, making it an effective hinge-binder for many protein kinases[2][3]. Similarly, the piperidine moiety is a common feature in many successful drugs, contributing to favorable pharmacokinetic properties[4].
Given this structural context, this guide will focus on validating the potential anticancer and anti-inflammatory activities of this compound. We will outline a series of experiments, provide detailed protocols, and present hypothetical comparative data against well-established drugs.
Section 1: Unveiling Anticancer Potential: A Focus on Kinase Inhibition
A significant number of pyrimidine-based drugs exert their anticancer effects by inhibiting protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer[5]. Kinase inhibitors have revolutionized oncology, with notable examples including Imatinib and Ruxolitinib[6]. Therefore, a primary avenue of investigation for our target compound is its potential as a kinase inhibitor.
Comparative Framework: Benchmarking Against Known Kinase Inhibitors
To contextualize the activity of this compound, we will compare its hypothetical performance against established kinase inhibitors targeting pathways frequently implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Table 1: Comparative IC50 Values of this compound and Comparator Drugs Against Various Cancer Cell Lines.
| Compound | Target/Mechanism | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) |
| This compound (Hypothetical) | Presumed Kinase Inhibitor | 5.2 | 8.7 | 6.5 |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | 0.48 | 3.5 | >10 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.06 | 0.25 | 0.12 |
| Paclitaxel | Microtubule Stabilizer | 0.004 | 0.002 | 0.003 |
Note: The IC50 values for the comparator drugs are representative values from published literature. The values for the target compound are hypothetical and for illustrative purposes.
Experimental Workflow: From Cell Viability to Target Engagement
A logical progression of in vitro assays is crucial to validate the anticancer potential of a novel compound. This workflow starts with broad screening for cytotoxic effects and narrows down to specific molecular targets.
Caption: A streamlined workflow for the initial in vitro validation of a novel anticancer compound.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][7].
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and comparator drugs
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and comparator drugs in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well[7].
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals[7].
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Understanding the Mechanism: The EGFR Signaling Pathway
Should the initial kinase screening suggest activity against EGFR, further investigation into the downstream signaling pathway is warranted. The EGFR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[8][9].
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for pyrimidine-based kinase inhibitors.
Section 2: Investigating Anti-Inflammatory Properties
Pyrimidine derivatives have also demonstrated significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway[10][11].
Comparative Framework: Benchmarking Against Known Anti-Inflammatory Drugs
To evaluate the anti-inflammatory potential of this compound, we will compare its hypothetical efficacy in an in vitro inflammation model against established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Comparative IC50 Values of this compound and Comparator Drugs on NF-κB Activation in LPS-stimulated THP-1 cells.
| Compound | Target/Mechanism | IC50 (µM) for NF-κB Inhibition |
| This compound (Hypothetical) | Presumed NF-κB Pathway Inhibitor | 12.5 |
| Celecoxib | Selective COX-2 Inhibitor | 25.3 |
| Indomethacin | Non-selective COX Inhibitor | 45.8 |
| Dexamethasone | Glucocorticoid Receptor Agonist | 0.1 |
Note: The IC50 values for the comparator drugs are representative values from published literature. The values for the target compound are hypothetical and for illustrative purposes.
Experimental Workflow: Assessing Anti-Inflammatory Activity
A focused workflow is essential to determine the anti-inflammatory properties of the test compound.
Caption: A workflow for validating the in vitro anti-inflammatory activity of a novel compound.
Detailed Protocol: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a central regulator of the inflammatory response[12][13].
Materials:
-
THP-1 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom plates
-
This compound and comparator drugs
-
Lipopolysaccharide (LPS)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter THP-1 cells into a 96-well white, clear-bottom plate at a density of 50,000 cells per well in 80 µL of culture medium.
-
Compound Pre-treatment: Add 10 µL of the test compound or comparator drugs at various concentrations to the wells. Include a vehicle control. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Add 10 µL of LPS (final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a humidified 5% CO2 atmosphere[14].
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well[14].
-
Luminescence Measurement: Incubate for 15-30 minutes at room temperature and measure the luminescence using a luminometer[14].
-
Data Analysis: Calculate the percentage of inhibition of LPS-induced NF-κB activity for each compound concentration and determine the IC50 value.
Understanding the Mechanism: The TNF-α Signaling Pathway
LPS stimulation of monocytic cells like THP-1 leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which in turn activates the NF-κB pathway[15][16]. Understanding this pathway is key to interpreting the results of the NF-κB assay.
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Cross-Validation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol Activity Across Diverse Cancer Cell Lines: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
In the landscape of targeted cancer therapy, the pyrimidine scaffold is a cornerstone for a multitude of kinase inhibitors. This guide introduces a novel investigational molecule, (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, hereafter referred to as Compound X. Its structural elements, particularly the ethoxypyrimidine moiety, bear resemblance to established cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, which have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer.[1] This structural similarity posits a compelling hypothesis: Compound X may exert its anti-cancer effects through the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway.
This guide provides a comprehensive framework for the cross-validation of Compound X's activity in a panel of well-characterized cancer cell lines. We will delve into the rationale behind experimental choices, present detailed protocols for robust and reproducible assays, and offer a comparative analysis with a known CDK4/6 inhibitor, Palbociclib. The objective is to not only ascertain the potency of Compound X but also to profile its differential activity, providing a foundational dataset for its further development.
The Rationale for Cross-Cell Line Validation
The efficacy of a targeted therapeutic is intrinsically linked to the molecular makeup of the cancer cells. For CDK4/6 inhibitors, the presence of a functional retinoblastoma (Rb) protein is a critical determinant of sensitivity.[2] The core mechanism of these inhibitors is to prevent the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[2] Consequently, cancer cells with a loss-of-function mutation in the RB1 gene are inherently resistant to this class of drugs.
Therefore, a cross-validation study using cell lines with varying Rb status and from different tissue origins is paramount. This approach allows for:
-
Confirmation of Mechanism of Action: Demonstrating potent activity in Rb-proficient cells and diminished activity in Rb-deficient cells provides strong evidence for on-target CDK4/6 inhibition.
-
Spectrum of Activity: Assessing a panel of cell lines from different cancer types (e.g., breast, colon) helps to delineate the potential therapeutic breadth of the compound.
-
Identification of Potential Resistance Mechanisms: Comparing responses between sensitive and less sensitive cell lines can offer insights into intrinsic resistance factors beyond Rb status.
For this guide, we have selected the following cell lines for their distinct and relevant characteristics:
-
MCF-7: An estrogen receptor-positive (ER+), Rb-proficient human breast adenocarcinoma cell line, known to be highly sensitive to CDK4/6 inhibitors.[3]
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line that is also Rb-proficient, but often shows reduced sensitivity to CDK4/6 inhibitors compared to ER+ lines.[4][5]
-
HCT116: A human colorectal carcinoma cell line that is Rb-proficient and has been utilized in studies of CDK4/6 inhibitors.[6][7]
Core Experimental Workflow: A Multi-Faceted Approach
Our validation strategy employs a tiered approach, beginning with a broad assessment of cell viability, followed by a specific evaluation of on-target effects, and culminating in an investigation of the induced mode of cell death. This workflow ensures a comprehensive characterization of Compound X's cellular activity.
Caption: The hypothesized mechanism of action of Compound X on the CDK4/6-Rb pathway.
The differential sensitivity observed between MCF-7 and MDA-MB-231 cells, despite both being Rb-proficient, highlights the complex interplay of other signaling pathways in determining the response to CDK4/6 inhibition. This observation warrants further investigation into the molecular drivers of this differential response, which could include the status of the PI3K/mTOR pathway or the expression levels of other cyclins and CDKs.
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Lead Sciences. (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Journal of Experimental & Clinical Cancer Research. (2021). CDK4/6 inhibition suppresses p73 phosphorylation and activates DR5 to potentiate chemotherapy and immune checkpoint blockade. [Link]
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Breastcancer.org. What Are CDK4/6 Inhibitors? [Link]
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Cancer Research. (2015). Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer. [Link]
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A Multi-Faceted Approach to Validating the Binding Site of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol on Novel Kinase 1
A Senior Application Scientist's Guide to Rigorous Target Validation
In the landscape of modern drug discovery, the unambiguous confirmation of a small molecule's binding site on its protein target is a cornerstone of a successful research program. This guide provides a comprehensive, in-depth comparison of methodologies for validating the binding site of a novel kinase inhibitor, which we will refer to as Compound X ((1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol), to its putative target, Novel Kinase 1 (NK1) . This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our approach is built on a foundation of scientific integrity, emphasizing a self-validating system of orthogonal assays to build a robust body of evidence.
The Imperative of Binding Site Validation
Identifying a "hit" compound that modulates the activity of a target protein is only the first step. To confidently advance a compound through the costly and complex pipeline of drug development, it is crucial to understand how and where it binds. This knowledge enables structure-based drug design, clarifies the mechanism of action, and helps to anticipate potential off-target effects.[1] This guide will walk through a logical progression of experiments, from computational predictions to high-resolution structural studies and cellular target engagement, providing a clear path to validating the binding site of Compound X on NK1.
A Strategic Workflow for Binding Site Validation
Our validation strategy for Compound X and its target NK1 will follow a multi-pronged approach. We will begin with computational methods to generate an initial hypothesis of the binding site. This will be followed by a suite of biophysical and structural biology techniques to rigorously test this hypothesis and provide quantitative data on the interaction. Finally, we will use a cell-based assay to confirm target engagement in a more physiologically relevant context.
Caption: A strategic workflow for binding site validation.
Part 1: Computational Prediction of the Binding Site
Before embarking on extensive experimental work, computational methods can provide valuable initial insights into the likely binding site of Compound X on NK1.[2][3] These in silico techniques are cost-effective and can guide the design of subsequent experiments.[3]
Methodology: Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target.[4]
Experimental Protocol:
-
Protein Preparation: Obtain or model the 3D structure of NK1. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the potential binding pocket, often guided by the location of the known ATP-binding site in homologous kinases.
-
Ligand Preparation: Generate a 3D conformation of Compound X and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of Compound X within the defined binding pocket of NK1.[5]
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes. Analyze these poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Compound X and NK1 residues.
Expected Outcome:
The docking simulation is expected to predict that Compound X binds within the ATP-binding pocket of NK1, a common binding site for kinase inhibitors. The ethoxypyrimidine group may form hydrogen bonds with the hinge region of the kinase, a hallmark of many ATP-competitive inhibitors. The piperidinyl methanol moiety could extend into a more solvent-exposed region of the active site, providing opportunities for further chemical modification to enhance potency and selectivity.
Part 2: In Vitro Biophysical Characterization
Following the generation of a computational hypothesis, the next critical step is to experimentally characterize the binding of Compound X to purified NK1 protein. This will provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[6][7][8] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of a protein-ligand interaction.[9]
Experimental Protocol:
-
Immobilization: Covalently immobilize purified NK1 protein onto the surface of an SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of Compound X over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound ligand.
-
Kinetic Analysis: Fit the resulting sensorgrams to a kinetic model to determine the association rate constant (k_a) and the dissociation rate constant (k_d).
-
Affinity Determination: Calculate the equilibrium dissociation constant (K_D) from the ratio of k_d to k_a.
-
Competition Assay: To further validate the binding site, perform a competition experiment. Pre-incubate NK1 with a known ATP-competitive inhibitor and then inject Compound X. A significant reduction in the binding of Compound X would indicate that it binds to the same site as the competitor.[1]
Data Presentation:
| Compound | Target | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| Compound X | NK1 | 1.2 x 10⁵ | 2.4 x 10⁻³ | 20 |
| Known Inhibitor A | NK1 | 5.0 x 10⁵ | 1.0 x 10⁻³ | 2 |
Isothermal Titration Calorimetry (ITC)
ITC is a technique that directly measures the heat released or absorbed during a binding event.[10][11][12] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[13]
Experimental Protocol:
-
Sample Preparation: Place a solution of purified NK1 in the ITC sample cell and a solution of Compound X in the injection syringe.
-
Titration: Inject small aliquots of Compound X into the NK1 solution and measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine n, K_D, and ΔH. The change in entropy (ΔS) can then be calculated.
Data Presentation:
| Compound | Target | K_D (nM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound X | NK1 | 25 | 1.02 | -8.5 | -2.1 |
The ITC data provides a thermodynamic signature of the binding event. In this hypothetical example, the binding of Compound X to NK1 is primarily driven by a favorable enthalpy change, which is consistent with the formation of strong hydrogen bonds and van der Waals interactions within the binding pocket.
Part 3: High-Resolution Structural Validation
While biophysical methods provide quantitative data on the binding interaction, they do not directly reveal the binding site at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques for visualizing the precise interactions between a ligand and its target protein.[1][5][14][15]
Methodology: X-ray Crystallography
X-ray crystallography can provide an atomic-resolution 3D structure of the protein-ligand complex, offering unambiguous evidence of the binding site and the specific molecular interactions.[16][17][18]
Experimental Protocol:
-
Co-crystallization: Set up crystallization screens with a pre-formed complex of NK1 and Compound X.[19] Alternatively, soak crystals of apo-NK1 in a solution containing Compound X.[16]
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to generate an electron density map. Build an atomic model of the NK1-Compound X complex into the electron density map.
-
Refinement and Validation: Refine the atomic model to improve its agreement with the experimental data and validate the final structure.
Expected Outcome:
The crystal structure of the NK1-Compound X complex would be expected to show clear electron density for Compound X within the ATP-binding site of the kinase. The structure would reveal the precise hydrogen bonding interactions between the ethoxypyrimidine moiety and the kinase hinge region, as well as other key contacts that contribute to the binding affinity and selectivity. This atomic-level information is invaluable for guiding further structure-based drug design efforts.
Part 4: In-Cell Target Engagement
Confirming that a compound binds to its intended target in a cellular context is a critical step in validating its mechanism of action.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates.[21][22][23][24]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature.[25]
Experimental Protocol:
-
Cell Treatment: Treat intact cells expressing NK1 with Compound X or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.
-
Detection: Quantify the amount of soluble NK1 remaining at each temperature using a specific antibody-based method, such as Western blotting or an AlphaScreen assay.[24]
-
Data Analysis: Plot the amount of soluble NK1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Data Presentation:
| Treatment | T_agg (°C) | ΔT_agg (°C) |
| Vehicle | 48.5 | - |
| Compound X (10 µM) | 53.2 | +4.7 |
A significant thermal shift, as shown in the hypothetical data above, provides strong evidence that Compound X directly binds to and stabilizes NK1 in a cellular environment.
Comparison of Binding Site Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Molecular Docking | Computational prediction of ligand binding mode and affinity. | Fast, low-cost, provides structural hypothesis. | Prone to inaccuracies, requires a protein structure. |
| Surface Plasmon Resonance (SPR) | Real-time optical detection of mass changes on a sensor surface. | Provides kinetic data (k_a, k_d), label-free, high-throughput. | Requires protein immobilization, can have mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Provides thermodynamic data (ΔH, ΔS), determines stoichiometry, label-free. | Requires larger amounts of protein, lower throughput. |
| X-ray Crystallography | X-ray diffraction from a protein-ligand crystal. | Provides high-resolution structural information, unambiguous binding site identification. | Requires protein crystallization, which can be challenging. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced stabilization of a protein against thermal denaturation. | Confirms target engagement in cells, label-free options available. | Indirect measure of binding, throughput can be limited. |
Conclusion
The validation of a small molecule's binding site is a critical process in drug discovery that requires a multi-faceted and rigorous approach. By combining computational predictions with a suite of orthogonal experimental techniques, including biophysical characterization, high-resolution structural studies, and in-cell target engagement assays, a robust and self-validating body of evidence can be assembled. This comprehensive strategy, as outlined for the hypothetical inhibitor Compound X and its target NK1, provides the necessary confidence to advance a promising compound towards clinical development. The causality behind each experimental choice is clear: from generating a hypothesis with computational methods to quantifying the interaction with biophysics, visualizing it with crystallography, and finally, confirming its relevance in a cellular context. This logical and evidence-based progression is the hallmark of sound scientific practice in the pursuit of novel therapeutics.
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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ACS Publications. Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach.
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PNAS. Cryo-EM structure determination of small proteins by nanobody-binding scaffolds (Legobodies).
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Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
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A Comparative Guide to the Synthesis and Characterization of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol and its Isomer
For researchers and professionals in drug development, the meticulous synthesis and characterization of novel chemical entities are paramount for reproducible experimental outcomes. This guide provides an in-depth comparative analysis of the synthesis and analytical profiles of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol and its commercially available isomer, (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol. While the latter is readily accessible[1], the former represents a novel structural variant with potentially distinct biological activities. This document outlines a proposed synthetic route for the 3-yl isomer and establishes a framework for its analytical comparison against the 4-yl isomer, ensuring scientific rigor and reproducibility.
The piperidine moiety is a cornerstone in medicinal chemistry, featuring in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[2][3] The strategic placement of substituents on the piperidine ring can significantly influence a compound's biological target engagement and overall efficacy. This guide delves into the practical aspects of synthesizing and validating a specific substituted piperidine, offering insights into the nuanced differences arising from positional isomerism.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction, a common strategy for constructing such derivatives.[4][5][6][7] The proposed pathway involves the coupling of 4,6-dichloropyrimidine with piperidin-3-ylmethanol, followed by the introduction of the ethoxy group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of (1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)methanol
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add piperidin-3-ylmethanol (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide (1.5 eq) in ethanol.
-
Add the (1-(6-chloropyrimidin-4-yl)piperidin-3-yl)methanol (1.0 eq) from Step 1 to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Characterization and Purity Assessment: A Comparative Approach
The structural identity and purity of the synthesized 3-yl isomer and the commercially obtained 4-yl isomer must be rigorously confirmed using a combination of analytical techniques.[8][9] High-Performance Liquid Chromatography (HPLC) is ideal for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the routine analysis of both isomers.[10]
Protocol:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should effectively separate the two isomers and any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra will be crucial for confirming the molecular structure and differentiating between the 3-yl and 4-yl isomers.
Expected ¹H NMR Spectral Features:
-
Common Signals: Both isomers will show characteristic signals for the ethoxy group (a triplet and a quartet), the pyrimidine ring protons, and the piperidine ring protons.
-
Differentiating Signals: The signals corresponding to the protons on the carbon bearing the hydroxymethyl group and the adjacent protons on the piperidine ring will have distinct chemical shifts and coupling patterns for the two isomers.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) will be used to confirm the molecular weight of the synthesized compound.
Comparative Data Summary
The following table summarizes the expected analytical data for the two isomers.
| Parameter | This compound | (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol[1] |
| Molecular Formula | C₁₂H₁₉N₃O₂ | C₁₂H₁₉N₃O₂ |
| Molecular Weight | 237.30 g/mol | 237.30 g/mol |
| Expected HPLC Purity | >95% | >95% |
| Expected ¹H NMR | Distinct signals for 3-substituted piperidine | Distinct signals for 4-substituted piperidine |
| Expected MS (ESI+) | m/z 238.15 [M+H]⁺ | m/z 238.15 [M+H]⁺ |
Potential Biological Activity and Screening Workflow
Derivatives of pyrimidine and piperidine are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors or receptor modulators.[11][12][13] Given the structural motifs, these compounds could be investigated for their potential as kinase inhibitors, a class of drugs with significant therapeutic importance.
Caption: Proposed workflow for preliminary biological screening of the synthesized compounds.
This workflow provides a systematic approach to evaluating the biological potential of the newly synthesized this compound in comparison to its known isomer. The initial primary screen against a panel of kinases would identify any potential hits. Subsequent dose-response assays would quantify the potency (IC₅₀), and selectivity profiling would assess the specificity of the active compound. Finally, cell-based assays would validate the target engagement and functional effects in a more biologically relevant context.
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound. By presenting a detailed, scientifically grounded protocol and a clear comparative analysis with its 4-yl isomer, we establish a foundation for reproducible research in this area. The provided workflows and analytical parameters are designed to ensure the highest level of scientific integrity, enabling researchers to confidently explore the therapeutic potential of this novel compound.
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Retrieved from [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
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AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]
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PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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The Ascendancy of Piperidine Scaffolds in Oncology: A Comparative Analysis of Emerging Derivatives
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its conformational flexibility and ability to engage in crucial hydrogen bonding and hydrophobic interactions have rendered it a privileged scaffold in the design of therapeutic agents. In the realm of oncology, the integration of the piperidine moiety has led to the development of a diverse arsenal of compounds targeting various hallmarks of cancer. This guide provides a comparative analysis of prominent piperidine derivatives in cancer research, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape and the practical tools to advance their own investigations.
Part 1: Comparative Analysis of Key Piperidine Derivatives in Cancer Research
The versatility of the piperidine scaffold has been exploited to design molecules that inhibit a wide array of cancer-relevant targets. Here, we compare a selection of derivatives that exemplify different mechanistic classes and have shown significant promise in preclinical and clinical studies.
PARP Inhibitors: The Case of Niraparib
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, particularly those harboring BRCA1/2 mutations. Niraparib, a potent PARP-1 and PARP-2 inhibitor featuring a piperidine core, exemplifies this class.
Mechanism of Action: Niraparib's piperidine moiety plays a crucial role in its binding to the catalytic domain of PARP. By inhibiting PARP, niraparib prevents the repair of single-strand DNA breaks. In cancer cells with impaired homologous recombination, these unrepaired single-strand breaks escalate to double-strand breaks during replication, leading to synthetic lethality and apoptotic cell death.
Experimental Evidence: The efficacy of niraparib has been demonstrated across a range of cancer cell lines and in vivo models. For instance, in BRCA-deficient cancer cell lines, niraparib exhibits potent cytotoxic effects with IC50 values in the low nanomolar range.[1]
HSP70 Inhibitors: Targeting Protein Homeostasis
Heat shock protein 70 (HSP70) is a molecular chaperone that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. A novel class of piperidine derivatives has been designed to inhibit HSP70, representing a promising strategy to overcome drug resistance.[2]
Mechanism of Action: These derivatives are designed to bind to the ATPase domain of HSP70, inhibiting its chaperone activity. This leads to the accumulation of misfolded proteins, triggering the unfolded protein response and ultimately leading to apoptosis.
Supporting Data: Compound HSP70-36 , a representative of this class, has shown significant inhibitory effects on the proliferation of various human breast cancer cell lines, including those resistant to lapatinib.[2] It inhibited the growth of BT474 and lapatinib-resistant BT/Lap(R)1.0 cells with IC50 values of 1.41 μM and 1.47 μM, respectively.[2]
Natural Product Derivatives and Synthetic Hybrids
Nature has long been a source of inspiration for anticancer drug discovery. Piperine, an alkaloid found in black pepper, contains a piperidine moiety and has demonstrated broad-spectrum anticancer activities.[3][4][5]
Mechanism of Action: Piperine's anticancer effects are pleiotropic, involving the modulation of several key signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[4][5] It has been shown to induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cells.[3][4]
Comparative Data Summary:
| Derivative Class | Example Compound | Target(s) | Key Cancer Indications (Preclinical/Clinical) | Representative IC50 Values |
| PARP Inhibitors | Niraparib | PARP-1, PARP-2 | Ovarian, Breast, Prostate Cancer | Low nanomolar range in BRCA-deficient cells[1] |
| HSP70 Inhibitors | HSP70-36 | HSP70 | Drug-resistant Breast Cancer | 1.41 μM (BT474), 1.47 μM (BT/Lap(R)1.0)[2] |
| Natural Product Derivatives | Piperine | Multiple (STAT-3, NF-κB, PI3K/Akt) | Breast, Prostate, Lung, Ovarian Cancer | Varies by cell line (micromolar range)[6] |
| Vindoline-Piperazine Conjugates | Compound 23 | Tubulin (presumed), other | Breast, Lung Cancer | GI50 = 1.00 μM (MDA-MB-468)[7] |
| Isatin-Piperidine Hybrids | RAJI | Not specified | Triple-Negative Breast Cancer | Cytotoxic effects demonstrated[8] |
Part 2: Mechanistic Insights into Piperidine Derivative Activity
The anticancer efficacy of piperidine derivatives stems from their ability to modulate critical signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
A common mechanism of action for many piperidine derivatives is the induction of apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins. For instance, some derivatives cause a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, thereby shifting the cellular balance towards programmed cell death.[3]
Caption: Generalized apoptosis induction pathway by piperidine derivatives.
Modulation of Pro-Survival Signaling Pathways
Many cancers exhibit aberrant activation of pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways. Several piperidine derivatives have been shown to inhibit these pathways, thereby sensitizing cancer cells to apoptosis and inhibiting their proliferation.[4]
Caption: Inhibition of PI3K/Akt and NF-κB survival pathways.
Part 3: Essential Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. The following are detailed step-by-step methodologies for key assays used in the evaluation of piperidine derivatives.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic or cytostatic effects of a compound on cancer cells by measuring their metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and compound.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
Purpose: To detect changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) following treatment with a piperidine derivative.
Protocol:
-
Cell Lysis: Treat cells with the piperidine derivative at the desired concentration and time point. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: A streamlined workflow for Western blot analysis.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a fertile ground for the discovery of novel and effective anticancer agents. The examples discussed in this guide highlight the diverse mechanisms through which these derivatives can combat cancer, from inducing synthetic lethality in genetically defined tumors to modulating complex signaling networks. The future of piperidine-based cancer therapy will likely involve the development of more targeted and personalized approaches, including the design of derivatives with improved selectivity and pharmacokinetic properties, as well as their use in combination therapies to overcome drug resistance. The robust experimental methodologies outlined herein provide a framework for the rigorous evaluation of these next-generation compounds, paving the way for their translation from the laboratory to the clinic.
References
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Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link][3][4][5]
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PubMed. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link][4]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][9]
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MDPI. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link][7]
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PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][1]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. As a novel compound, specific safety and disposal data may be limited; therefore, a cautious approach, treating the substance as hazardous unless confirmed otherwise, is paramount.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls and best practices. The foundational principle is to minimize waste generation whenever possible.[1] When disposal is necessary, it must be done in a manner that is safe, compliant with regulations, and environmentally sound. All laboratory personnel handling this compound are required to be familiar with their institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[2][3]
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an assessment of its structural motifs—a substituted pyrimidine and a piperidine methanol—suggests that it should be handled as a potentially hazardous substance. Heterocyclic compounds can exhibit a range of toxicological properties, and in the absence of comprehensive data, a conservative approach is warranted.
Key considerations for hazard assessment:
-
Toxicity: The toxicological properties of this compound have not been fully elucidated. Therefore, it should be treated as a toxic substance.
-
Reactivity: Avoid mixing with strong oxidizing or reducing agents unless the reactivity is known.[4]
-
Environmental Fate: The environmental impact of this compound is unknown. Therefore, it must be prevented from entering the environment through improper disposal.
| Property | Assumed Hazard | Rationale |
| Physical State | Solid or Liquid | Dependent on synthesis and purification. |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Prudent assumption for a novel chemical. |
| Chronic Toxicity | Unknown | Assume potential for long-term health effects. |
| Flammability | Potentially combustible. | Organic compounds should be kept away from ignition sources.[5] |
| Reactivity | May react with strong acids, bases, or oxidizing agents. | General characteristic of similar chemical structures. |
| Environmental Hazard | Unknown | Must be disposed of as hazardous waste to prevent environmental release. |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[6]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. For instance, halogenated and non-halogenated organic solvents should generally be kept separate.[8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.
Step 2: Waste Container Management
The integrity and labeling of waste containers are crucial for safe storage and disposal.
-
Container Type: Use containers that are chemically compatible with the waste. For organic compounds, glass or high-density polyethylene (HDPE) containers are often suitable.[7][9] Avoid using metal containers for acidic or basic waste.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also include the date the waste was first added to the container.
-
Container Filling: Do not overfill waste containers. A general rule is to fill to no more than 90% of the container's capacity to allow for expansion.[7][10]
-
Closure: Keep waste containers securely closed except when adding waste.[9][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are required for the temporary storage of hazardous waste in the laboratory.
-
Location: The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[1][9]
-
Accumulation Limits: The amount of hazardous waste stored in an SAA is limited by regulation. Typically, no more than 55 gallons of hazardous waste may be accumulated. For acutely toxic wastes (P-listed), the limit is one quart.[1]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[4]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's procedures for requesting a waste pickup.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary.
-
Small Spills: For small spills, use an absorbent material to contain the spill.[11] The contaminated absorbent must then be placed in a sealed container and disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area and notify your institution's EHS department immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, we can ensure a safe working environment and protect our planet. Always consult your institution's specific guidelines and the relevant SDS, when available. In the absence of specific data, a cautious and conservative approach is always the best course of action.
References
-
Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
YPF Quimica. (n.d.). Methanol Safety Data Sheet. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety: OSHA Lab Standard. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
-
Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. osha.gov [osha.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. capotchem.com [capotchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. quimica.ypf.com [quimica.ypf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
